molecular formula C10H20O2 B8758471 Ethyl dimethylhexanoate CAS No. 94247-76-4

Ethyl dimethylhexanoate

Cat. No. B8758471
M. Wt: 172.26 g/mol
InChI Key: LFKWULYOKKJLPP-UHFFFAOYSA-N
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Patent
US05225439

Procedure details

To LDA prepared at -78° C. in the usual manner was added ethyl isobutyrate (45 g) in THF, and stirred for 1 h. A dry HMPA solution of butyl iodide (107 g) was added, and the mixture was stirred at -78° C. for 1 h and then at room temperature for additional 1 h.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
107 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][CH:3]([N-]C(C)C)[CH3:4].[C:9]([O:14][CH2:15][CH3:16])(=[O:13])[CH:10]([CH3:12])[CH3:11].[CH3:17]N(P(N(C)C)(N(C)C)=O)C.C(I)CCC>C1COCC1>[CH3:11][C:10]([CH3:17])([CH2:12][CH2:2][CH2:3][CH3:4])[C:9]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
107 g
Type
reactant
Smiles
C(CCC)I

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at -78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for additional 1 h.
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C(=O)OCC)(CCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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